molecular formula C15H15F3N4 B2561732 3-Phenyl-5-piperidino-6-(trifluoromethyl)-1,2,4-triazine CAS No. 672950-83-3

3-Phenyl-5-piperidino-6-(trifluoromethyl)-1,2,4-triazine

Cat. No. B2561732
CAS RN: 672950-83-3
M. Wt: 308.308
InChI Key: KXSZBEQPUSNLGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-5-piperidino-6-(trifluoromethyl)-1,2,4-triazine, also known as TPTZ, is a chemical compound that has gained significant attention in scientific research due to its diverse applications. TPTZ is a heterocyclic compound that contains a triazine ring with a trifluoromethyl group and a phenyl and piperidino substituent.

Scientific Research Applications

Discovery and Optimization of Inhibitors

Triazine derivatives, such as those related to "3-Phenyl-5-piperidino-6-(trifluoromethyl)-1,2,4-triazine," have been identified as potent inhibitors of soluble epoxide hydrolase. These compounds were discovered through high-throughput screening and optimized for selectivity and oral bioavailability. The triazine core is essential for potency, with phenyl group substitution improving pharmacokinetic properties. This optimization led to the identification of a tool compound for in vivo investigations, demonstrating robust effects on serum biomarkers and highlighting its potential in disease model studies (Thalji et al., 2013).

Green Synthesis and Structural Analysis

Green synthesis methodologies have been applied to 2,4-diamino-1,3,5-triazines, showcasing a reduction in solvent use, short reaction times, and simplified procedures. The structural confirmation of these derivatives has been achieved through NMR spectroscopy, with variable temperature experiments calculating the free energy of activation for bond rotation. X-ray analysis of specific derivatives has revealed diverse hydrogen bonding interactions, affecting molecular packing and network formation (Díaz‐Ortiz et al., 2004).

Molecular Structure Investigations

Molecular structure investigations of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties have been carried out using X-ray crystallography, Hirshfeld, and DFT calculations. These studies have provided insight into the intermolecular interactions dominating the molecular packing, with significant findings on the electronic properties and stability of these compounds (Shawish et al., 2021).

Antimicrobial and Antituberculosis Activity

Novel triazine analogues have been synthesized and evaluated for their in vitro antimicrobial and antimycobacterial activities. These compounds have shown promise as potential agents against various bacterial and fungal strains, as well as against Mycobacterium tuberculosis. The bioassay results underscore the potential of these triazine derivatives as dual-function antimicrobial and antimycobacterial agents (Patel et al., 2012).

Vasodilatory Effects

Investigations into the vasodilatory effects of triazine 3-oxide sulfates have uncovered their potential as hypotensive agents. These inner salts exhibit unique physical properties and act through direct vasodilation, presenting a new family of compounds with potential therapeutic applications in managing hypertension (Mccall et al., 1983).

properties

IUPAC Name

3-phenyl-5-piperidin-1-yl-6-(trifluoromethyl)-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4/c16-15(17,18)12-14(22-9-5-2-6-10-22)19-13(21-20-12)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSZBEQPUSNLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(N=NC(=N2)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.